
2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide, also known as SR-16234, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
作用機序
The mechanism of action of 2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide is not fully understood. However, it has been reported to interact with various receptors and enzymes in the body, including the cannabinoid receptor CB2, the PPARγ receptor, and the COX-2 enzyme. These interactions may lead to the modulation of various signaling pathways, resulting in the observed physiological effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it has anti-inflammatory, anti-cancer, and neuroprotective properties. In vivo studies have shown that it can reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models.
実験室実験の利点と制限
2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an attractive target for research. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, its limited solubility in water may pose a challenge for some experiments, and its potential toxicity should be taken into consideration when designing experiments.
将来の方向性
There are several future directions for the research on 2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the exploration of its mechanism of action and its interactions with various receptors and enzymes. Additionally, the development of new synthetic routes and purification techniques for this compound may lead to improved yields and purity, making it a more attractive option for research.
合成法
The synthesis of 2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-6-trifluoromethylpyridine-3-carboxylic acid with 3-methylcyclohexylamine in the presence of a coupling reagent. This reaction yields the intermediate product, which is then subjected to further reaction with thionyl chloride and ammonia to obtain the final product, this compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been used to study the mechanism of action of various receptors and enzymes. In neuroscience, it has been employed to investigate the role of various neurotransmitters and their receptors in the brain.
特性
IUPAC Name |
2-chloro-N-(3-methylcyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O/c1-8-3-2-4-9(7-8)19-13(21)10-5-6-11(14(16,17)18)20-12(10)15/h5-6,8-9H,2-4,7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDLBYMFASZGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

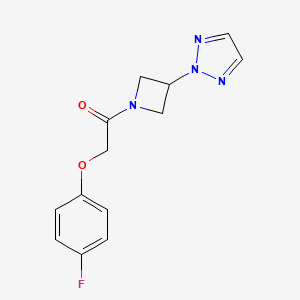
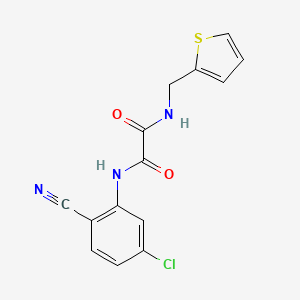
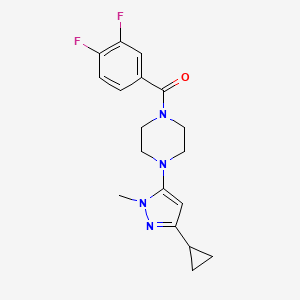
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2693519.png)
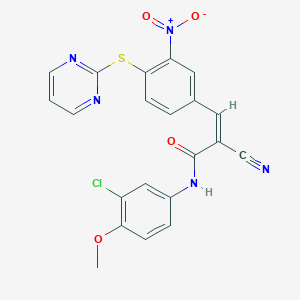

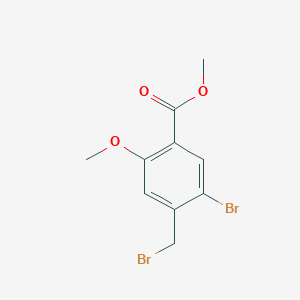

![9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693526.png)
![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2693527.png)

![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)
![N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2693533.png)
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693534.png)